

Alaptide: A Comprehensive Technical Guide to its Solubility and Stability Characteristics

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Compound of Interest

Compound Name: Alaptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Alaptide, a synthetic dipeptide analog of the melanocyte-stimulating hormone release-inhibiting factor, has garnered significant interest for its remarkable regenerative properties, particularly in wound healing.[1] Its unique spirocyclic structure, composed of L-alanine and 1-aminocyclopentanecarboxylic acid, imparts a high degree of stability compared to other neuropeptides.[2] This technical guide provides an in-depth analysis of the solubility and stability characteristics of **Alaptide**, offering crucial data and methodologies for researchers and professionals involved in its development and application.

Physicochemical Properties

Alaptide is a white crystalline solid with the molecular formula $C_9H_{14}N_2O_2$ and a molecular weight of 182.22 g/mol.[3] Its rigid, interlocked spirocyclic structure is a key determinant of its physicochemical properties.[4]

Solubility Profile

Alaptide exhibits limited solubility in common solvents, a critical consideration for formulation development. Its low aqueous solubility can present challenges for parenteral formulations but may be advantageous for topical applications where sustained release is desired.

Table 1: Solubility of **Alaptide** in Various Solvents

Solvent	Solubility (g/100 mL)
Water	0.1104[2]
Ethanol	0.1011
Hexane	0.0024

Stability Characteristics

The spirocyclic structure of **Alaptide** confers exceptional resistance to enzymatic degradation, a significant advantage over many linear peptides. However, like all pharmaceutical compounds, its stability is influenced by environmental factors such as pH, temperature, and light. Understanding these factors is paramount for ensuring the efficacy and shelf-life of **Alaptide**-based products.

Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of a drug substance. These studies involve subjecting the compound to stress conditions more severe than those it would encounter during storage and use.

Table 2: Summary of Forced Degradation Conditions for Peptides

Stress Condition	Typical Reagents and Conditions	Potential Degradation Pathways
Acid Hydrolysis	0.1 M - 1 M HCl, elevated temperature (e.g., 60-80°C)	Hydrolysis of the peptide bond, deamidation.
Base Hydrolysis	0.1 M - 1 M NaOH, elevated temperature (e.g., 60-80°C)	Hydrolysis of the peptide bond, deamidation, racemization.
Oxidation	3-30% Hydrogen Peroxide (H ₂ O ₂), room temperature	Oxidation of susceptible amino acid residues.
Thermal Degradation	Dry heat (e.g., 60-80°C)	Deamidation, hydrolysis.
Photodegradation	Exposure to UV and visible light (ICH Q1B guidelines)	Photochemical degradation.

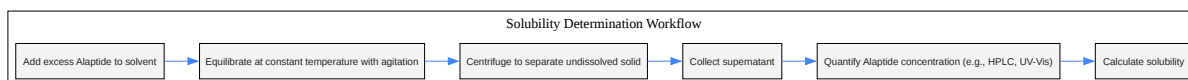
While specific quantitative data on the degradation of **Alaptide** under these conditions is not extensively available in the public domain, the inherent stability of its cyclic structure suggests a lower susceptibility to degradation compared to linear dipeptides.

Experimental Protocols

The following sections detail the methodologies for determining the solubility and stability of **Alaptide**.

Solubility Determination

A standard method for determining the solubility of a peptide involves the following steps:



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Solubility Determination Workflow

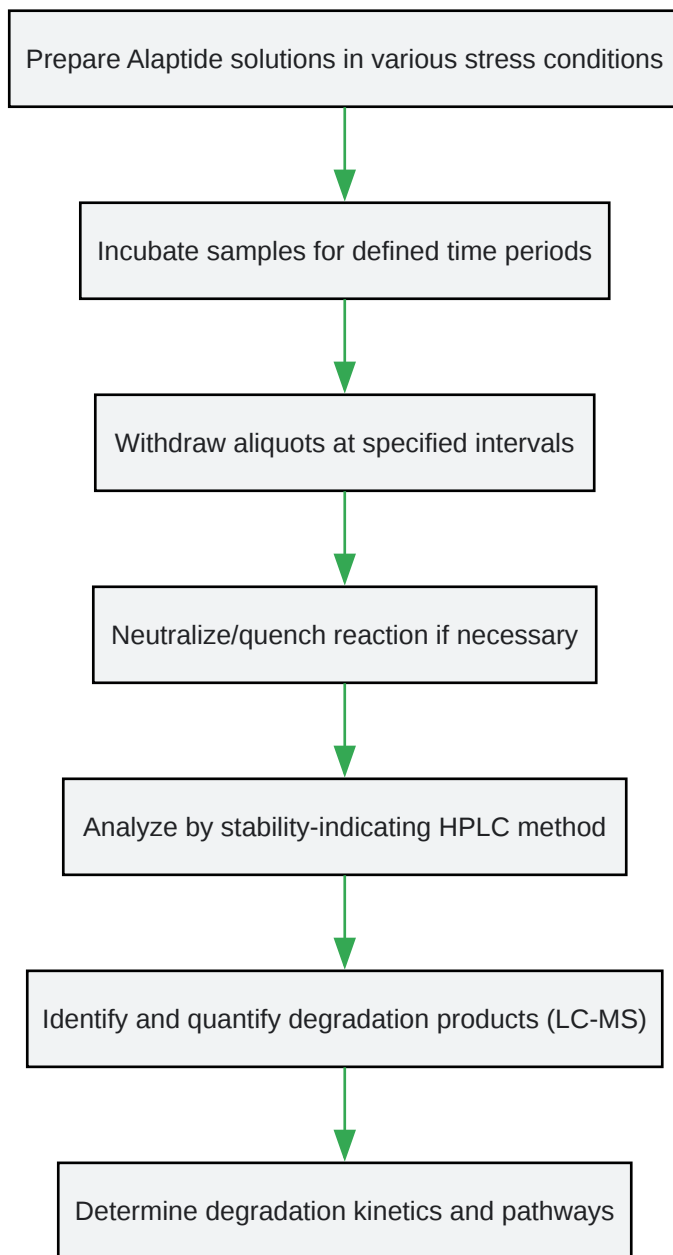
Methodology:

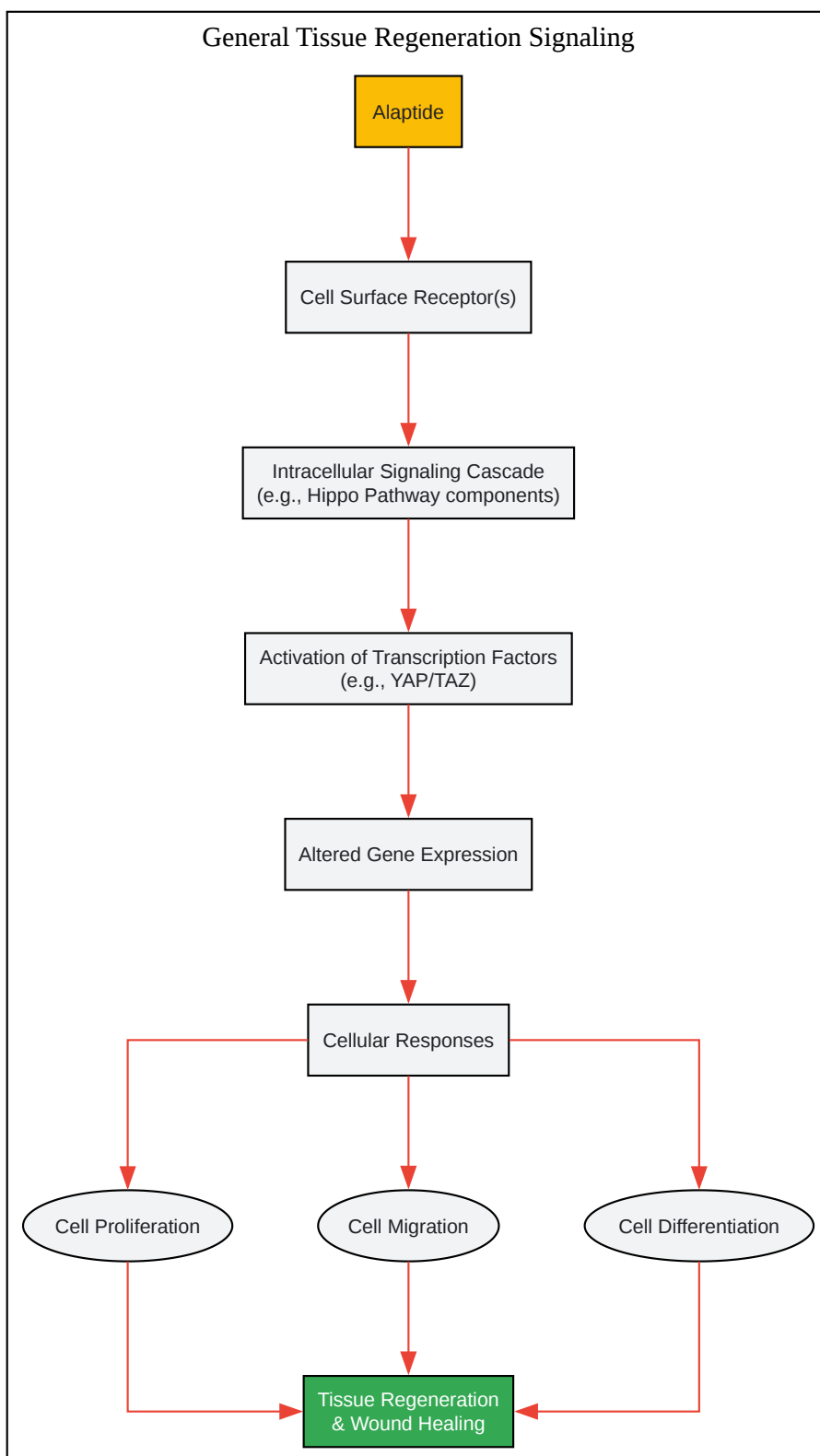
- **Sample Preparation:** An excess amount of **Alaptide** is added to a known volume of the solvent of interest (e.g., water, ethanol, buffer solution) in a sealed container.
- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period to ensure equilibrium is reached.
- **Separation:** The suspension is centrifuged to pellet the undissolved solid.
- **Analysis:** A sample of the clear supernatant is carefully removed and the concentration of dissolved **Alaptide** is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
- **Calculation:** The solubility is expressed as the concentration of the saturated solution (e.g., in g/100 mL or mg/mL).

Stability-Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial for accurately quantifying the decrease in the active pharmaceutical ingredient (API) and the increase in degradation products over time. Reverse-phase HPLC (RP-HPLC) is a commonly employed technique for this purpose.

Forced Degradation and Stability Analysis Workflow





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